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A comprehensive guide for researchers and drug development professionals on the correlation
of in vitro and in vivo performance of C12-200-based lipid nanoparticles (LNPs) for nucleic acid
delivery.

This guide provides an objective comparison of C12-200 LNPs with other commonly used
ionizable lipids, supported by experimental data. It delves into the physicochemical
characteristics, in vitro transfection efficiencies, and in vivo biodistribution and efficacy, offering
a clear perspective on their performance. Detailed experimental methodologies and visual
workflows are included to facilitate understanding and replication.

Physicochemical Characterization: A Comparative
Overview

The fundamental properties of LNPs are critical determinants of their in vitro and in vivo
behavior. C12-200 LNPs consistently exhibit characteristics suitable for systemic nucleic acid
delivery.
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Property C12-200 SM-102 ALC-0315 MC3 Reference
Particle Size
70 -85 85 -100 85 -100 85 -100 [1]

(nm)
Polydispersit

yeisp y <0.2 <0.2 <0.2 <0.2 [1]
Index (PDI)
Zeta Potential
mv) Near neutral Near neutral Near neutral Near neutral [1]
m
Encapsulatio
n Efficiency > 90% > 90% > 90% > 90% [1]
(%)
ApparentpKa ~6.0 ~6.0 ~6.0 ~6.0 [2]

In Vitro Performance: Cell Line Dependent
Transfection

The in vitro transfection efficiency of C12-200 LNPs has been evaluated in various cell lines,
often in comparison to other leading ionizable lipids. While effective, its performance can be
cell-type specific and is often surpassed by other lipids in vitro.
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Lower
HelLa )
expression

Highest

expression

Moderate

expression

Lower

expression
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highest
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expression.

Lower
THP-1 _
expression

Highest

expression
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expression

Lower

expression

SM-102
exhibited
the most
robust
expression
in this
immune

cell line.

It is important to note that in vitro performance does not always directly correlate with in vivo

efficacy.[3][4]

In Vivo Biodistribution and Efficacy: Predominant

Liver Tropism

In vivo studies consistently demonstrate that C12-200 LNPs primarily target the liver for mRNA

delivery and subsequent protein expression.[5][6][7][8][9] This makes them a valuable tool for

therapies targeting liver-related diseases.

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12031360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12031360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12031360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9113778/
https://www.researchgate.net/publication/390155342_Exploring_the_Challenges_of_Lipid_Nanoparticle_Development_The_In_Vitro-In_Vivo_Correlation_Gap
https://www.benchchem.com/product/b6337406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9992266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7781386/
https://www.medkoo.com/products/49309
https://www.caymanchem.com/product/36699/c12-200
https://pmc.ncbi.nlm.nih.gov/articles/PMC8905090/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6337406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Animal
Model
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Primary
Organ of
Expression
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Key
Findings

Reference

Luciferase
MRNA

Mice

Liver

Spleen,
Pancreas

C12-200
LNPs
mediate
greater
delivery to
the liver
compared to
some other

formulations.

[5]i8]

Factor VII
siRNA

Mice

Liver

Effectively
reduced
factor VII

serum levels.

[8]

Human
Mice Erythropoietin
(EPO) mRNA

Liver

Increased
serum EPO

levels.

[8]

barcoded
MRNA

Mice

Liver

Spleen

Enhanced
MRNA
delivery to
the liver and
spleen was
observed with
increased
Ci12-
200:mRNA

ratios.

[10]

Interestingly, while in vitro studies showed SM-102 to be superior, in vivo results indicate that
ALC-0315 and SM-102 based LNPs achieve significantly higher protein expression than MC3
and C12-200 based LNPs.[4] However, when formulated as vaccines, all four LNP types

elicited strong immune responses with no significant differences among them.[4]
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Experimental Protocols

A generalized workflow for the formulation and characterization of C12-200 LNPs is presented
below. Specific molar ratios and process parameters can be optimized based on the nucleic
acid cargo and intended application.

LNP Formulation (Microfluidic Mixing)

e Preparation of Lipid Stock Solution: Dissolve C12-200, a helper lipid (e.g., DOPE or DSPC),
cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at a specific molar ratio.[3][10]
[11] Common molar ratios include 50:38.5:1.5:10 (ionizable lipid:cholesterol:PEG-lipid:helper

lipid).[3]

o Preparation of Aqueous Phase: Dilute the nucleic acid (MRNA, siRNA, etc.) in a low pH
buffer, such as a 10 mM citrate buffer (pH 3.0), to ensure the ionization of C12-200.[11]

o Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix
the ethanolic lipid solution with the agqueous nucleic acid solution at a defined flow rate ratio
(e.g., 3:1 aqueous to organic).

« Dialysis: The resulting LNP solution is then dialyzed against phosphate-buffered saline
(PBS) to remove ethanol and raise the pH to a physiological level.[11]

» Sterile Filtration: The dialyzed LNP solution is passed through a 0.22 um filter for
sterilization.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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